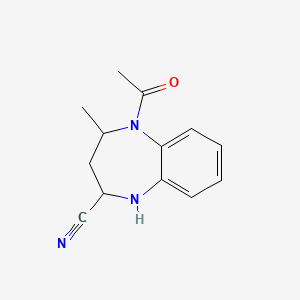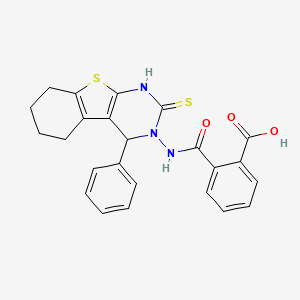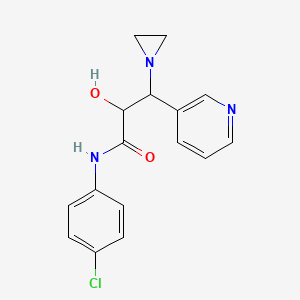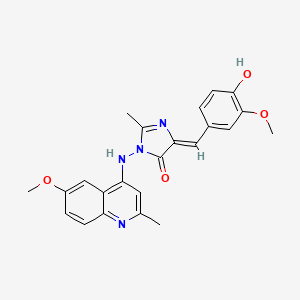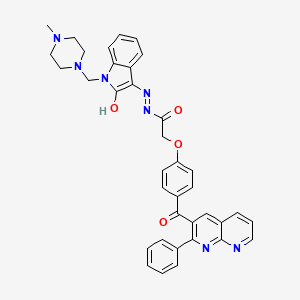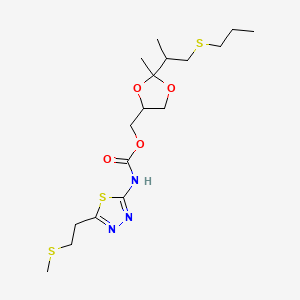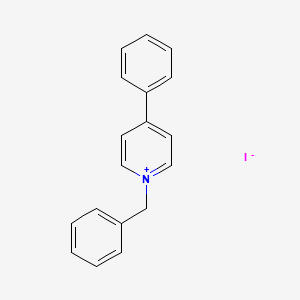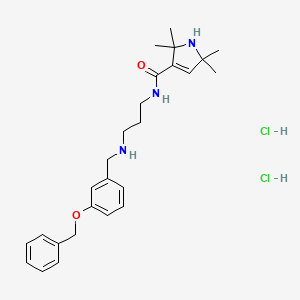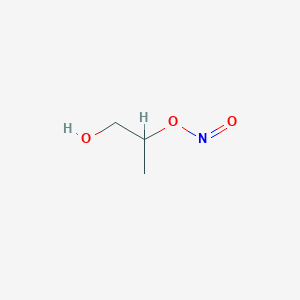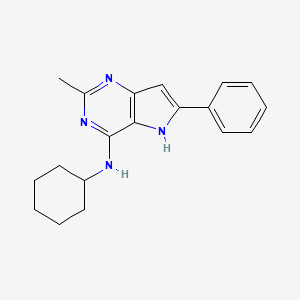
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-cyclohexyl-2-methyl-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-cyclohexyl-2-methyl-6-phenyl- is a compound belonging to the class of organic compounds known as pyrrolopyrimidines. These compounds contain a pyrrole ring fused to a pyrimidine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms .
Vorbereitungsmethoden
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-cyclohexyl-2-methyl-6-phenyl- involves several steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolopyrimidine structure . Industrial production methods often involve the use of advanced synthetic techniques and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-cyclohexyl-2-methyl-6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. In the industry, it is used in the production of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-cyclohexyl-2-methyl-6-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-cyclohexyl-2-methyl-6-phenyl- is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include 9-deazaadenine and other pyrrolopyrimidines, which also contain a pyrrole ring fused to a pyrimidine ring. the presence of the N-cyclohexyl-2-methyl-6-phenyl- group in this compound provides distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
114685-12-0 |
|---|---|
Molekularformel |
C19H22N4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-cyclohexyl-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H22N4/c1-13-20-17-12-16(14-8-4-2-5-9-14)23-18(17)19(21-13)22-15-10-6-3-7-11-15/h2,4-5,8-9,12,15,23H,3,6-7,10-11H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
VNKBWHGHQFCBDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=N1)NC3CCCCC3)NC(=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


